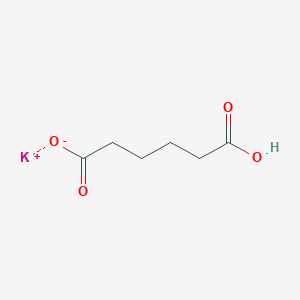

Adipic acid, potassium salt

描述

Historical Trajectories and Contemporary Significance of Adipate (B1204190) Chemistry

The study of adipate chemistry began with the discovery of adipic acid in 1837 by Auguste Laurent, who produced it through the oxidation of fats. wikipedia.org The industrial importance of adipic acid surged with its use as a precursor for nylon production. wikipedia.org Today, approximately 2.5 billion kilograms of adipic acid are produced annually, with about 60% dedicated to the manufacturing of nylon 6,6. wikipedia.org Adipic acid and its salts, including potassium adipate, are also utilized in polyurethanes, as plasticizers, and as food additives. wikipedia.orgbiorxiv.org The contemporary significance of adipate chemistry is marked by a growing interest in sustainable production methods, moving away from traditional fossil-fuel-based synthesis. biorxiv.orgplasticisers.org

Research Imperatives and Knowledge Frontier for Adipic Acid, Potassium Salt

Current research on potassium adipate is focused on several key areas. A primary imperative is the development of more environmentally friendly and efficient synthesis processes. plasticisers.org This includes exploring bio-based routes for producing adipic acid, the precursor to potassium adipate, from renewable resources like glucose. biorxiv.org Another research frontier involves investigating the unique properties of mixed cation adipate salts, such as potassium sodium adipate, to understand potential synergistic effects in various applications. vulcanchem.com Furthermore, there is a need for the development of advanced analytical methods for the precise detection and quantification of potassium adipate in complex substances. vulcanchem.com Research is also directed towards its application in creating biodegradable polymers and biocompatible materials for medical uses.

Interdisciplinary Relevance of Potassium Adipate in Advanced Chemical Sciences

Potassium adipate holds relevance across multiple disciplines within the chemical sciences. In polymer chemistry, it serves as a monomer and a modifier, influencing the properties of polyesters and polyamides. tiiips.comtdx.cat Its role as a plasticizer is crucial in the development of flexible polymers with improved low-temperature performance. tiiips.commdpi.com In food chemistry, potassium adipate is recognized for its function as an acidity regulator. atamanchemicals.com The compound is also utilized in the synthesis of other chemicals, acting as an intermediate in various organic reactions. The study of its catalytic properties further extends its relevance into materials science and industrial chemistry, with applications in the synthesis of specialized polymers and as a component in lubricants.

Physicochemical Properties of Potassium Adipate

| Property | Value |

| Molecular Formula | C6H8K2O4 |

| Molecular Weight | 222.32 g/mol |

| Physical Description | White odourless crystals or crystalline powder |

| Melting Point | 151-152 °C (for adipic acid) |

| Solubility in water (20 °C) | Approximately 60 g/100 ml |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| Sources: nih.govatamanchemicals.com |

Synthesis of Potassium Adipate

Potassium adipate is synthesized through the neutralization of adipic acid with potassium hydroxide (B78521). tiiips.com The reaction is typically carried out in an aqueous solution under controlled conditions to ensure the complete formation of the dipotassium (B57713) salt. vulcanchem.com

A related compound, potassium sodium adipate, is synthesized by neutralizing adipic acid with a stoichiometric mixture of potassium hydroxide and sodium hydroxide. vulcanchem.com

Industrial Applications of Adipate Salts

Adipate salts and esters have a wide range of industrial applications:

Plasticizers : Adipate esters are extensively used as plasticizers, particularly for PVC, to improve flexibility, especially at low temperatures. biorxiv.orgmdpi.com Di(2-ethylhexyl) adipate (DEHA) is a common adipate plasticizer known for its low toxicity and high biodegradability. biorxiv.org

Food Additives : Adipic acid and its salts, including potassium adipate (E357), are used as food additives to regulate acidity and as gelling aids. atamanchemicals.comwikipedia.org

Polymer Production : Adipic acid is a key monomer in the production of nylon 6,6 and polyurethanes. wikipedia.org

Lubricants : Adipate esters are used as additives in lubricants. rsc.org

Coatings and Paints : Adipic acid is also used in the production of paints and coatings. biorxiv.org

Research Findings on Adipate Compounds

Recent research has focused on enhancing the sustainability of adipate production and exploring new applications.

Bio-based Synthesis : Significant efforts are being made to develop bio-based processes for producing adipic acid from renewable feedstocks like glucose, using engineered microorganisms. biorxiv.orgplasticisers.org

Catalysis : New catalytic methods are being investigated for the synthesis of adipate esters. For example, chelated titanates have shown promise as stable and non-toxic catalysts for transesterification reactions to produce diisooctyl adipate (DOA). rsc.org

Biodegradable Polymers : Adipate-based compounds are being explored for the creation of biodegradable polymers, which are crucial for developing sustainable materials.

Mixed-Cation Adipates : There is growing interest in the properties of mixed-cation adipates, like potassium sodium adipate, which may offer unique functional advantages over single-ion salts. vulcanchem.com

Interactive Data Table: Adipate Compounds and Their Applications

| Compound Name | Formula | Key Application(s) |

| Adipic Acid | C6H10O4 | Precursor for Nylon, Polyurethanes, Food Additive |

| Potassium Adipate | C6H8K2O4 | Acidity Regulator, Polymer Modifier |

| Di(2-ethylhexyl) adipate (DEHA) | C22H42O4 | Plasticizer for PVC |

| Diisooctyl adipate (DOA) | C22H42O4 | Cold-resistant Plasticizer |

| Dimethyl Adipate | C8H14O4 | Intermediate in Nylon Synthesis |

| Sources: nih.govwikipedia.orgbiorxiv.orgrsc.orgfiveable.me |

Structure

3D Structure of Parent

属性

CAS 编号 |

25666-61-9 |

|---|---|

分子式 |

C6H9KO4 |

分子量 |

184.23 g/mol |

IUPAC 名称 |

potassium;6-hydroxy-6-oxohexanoate |

InChI |

InChI=1S/C6H10O4.K/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+1/p-1 |

InChI 键 |

WXRGTYANXHSUOX-UHFFFAOYSA-M |

SMILES |

C(CCC(=O)[O-])CC(=O)O.[K+] |

规范 SMILES |

C(CCC(=O)[O-])CC(=O)O.[K+] |

其他CAS编号 |

25666-61-9 |

物理描述 |

Liquid |

相关CAS编号 |

124-04-9 (Parent) |

同义词 |

adipate adipic acid adipic acid, calcium salt adipic acid, Cu salt adipic acid, Cu(+2) salt adipic acid, Cu(+2) salt (1:1) adipic acid, diammonium salt adipic acid, disodium salt adipic acid, Mg salt (1:1) adipic acid, monoammonium salt adipic acid, nickel salt adipic acid, potassium salt adipic acid, sodium salt ammonium adipate diammonium adipate hexanedioic acid magnesium adipate sodium adipate |

产品来源 |

United States |

Synthetic Methodologies and Advanced Chemical Synthesis of Adipic Acid, Potassium Salt

Foundational Synthetic Pathways for Adipate (B1204190) Salts

Traditional methods for synthesizing adipate salts, including potassium adipate, form the bedrock of its production. These pathways are characterized by their straightforward and well-established chemical principles.

Acid-Base Neutralization Reactions for Potassium Adipate Formation

The most fundamental and widely employed method for producing potassium adipate is through an acid-base neutralization reaction. tiiips.com This process involves the reaction of adipic acid, a dicarboxylic acid, with a potassium base, typically potassium hydroxide (B78521). The reaction proceeds as a classic neutralization where the acidic protons of the carboxylic acid groups on adipic acid are transferred to the hydroxide ions from the potassium hydroxide, forming water and the corresponding salt, dipotassium (B57713) adipate. tiiips.comatamanchemicals.com

The stoichiometry of the reaction is crucial for complete neutralization and to ensure the desired product is obtained without significant amounts of unreacted starting materials. The general reaction can be represented as:

HOOC(CH₂)₄COOH + 2 KOH → K₂OOC(CH₂)₄COOK + 2 H₂O

The total adipate content in the final product can be determined through acid-base titration, a standard analytical technique to verify the purity and completion of the reaction.

Direct Reaction Protocols for Adipic Acid, Potassium Salt Synthesis

While neutralization is the primary direct route, other direct synthesis protocols for adipate salts have been explored. For instance, direct reaction of adipic acid with other potassium-containing bases can also yield potassium adipate. The choice of base can influence the reaction conditions and the purity of the final product.

Furthermore, direct synthesis of adipate esters has been achieved through innovative catalytic methods, such as the palladium-catalyzed carbonylation of 1,3-butadiene. researchgate.netnih.gov This method offers a high atom economy by directly converting readily available starting materials into adipate esters, which can then potentially be hydrolyzed to form the corresponding adipate salt. researchgate.netnih.gov While this is a multi-step process to arrive at the salt, the initial direct synthesis of the adipate structure is a key advancement.

Innovations in Green and Sustainable Synthesis of this compound

In response to growing environmental concerns, significant research has been directed towards developing greener and more sustainable methods for producing adipic acid and its derivatives. These innovative approaches aim to reduce reliance on petroleum-based feedstocks and minimize hazardous byproducts.

Electrochemical Synthesis Approaches for Adipate Compounds

Electrochemical synthesis is emerging as a promising sustainable alternative for producing adipates. This method utilizes electricity to drive chemical reactions, often under mild conditions. One approach involves the electrocatalytic oxidation of cyclohexanol (B46403) on nickel-based electrodes, which has demonstrated the potential to produce adipate with yields around 47%. researchgate.net Further research has confirmed the catalytic role of nickel oxyhydroxide (NiOOH) in this oxidation process. researchgate.net

Another electrochemical route involves the indirect oxidation of cyclohexene (B86901). google.com In this process, strong oxidizing agents like hydrogen peroxide and hydroxyl radicals are generated in situ through electrolysis, which then oxidize cyclohexene to adipic acid. google.com This method avoids the need to add external oxidants and can be more environmentally friendly. google.com

| Starting Material | Electrode/Catalyst | Key Features | Reported Yield | Reference |

|---|---|---|---|---|

| Cyclohexanol | Ni-based electrodes (e.g., NiOOH) | Direct electrocatalytic oxidation. | ~47% | researchgate.net |

| Cyclohexene | Titanium-based oxide or iron anode; graphite (B72142) cathode | Indirect oxidation via in-situ generation of oxidants. | Not specified | google.com |

Biocatalytic and Biotechnological Routes to Adipate Precursors and Derivatives

Biocatalysis and biotechnology offer pathways to produce adipic acid precursors from renewable resources, such as glucose. osti.govwiley.com These methods often employ microorganisms or enzymes to carry out specific chemical transformations. One notable route is the conversion of glucose to glucaric acid through oxidation, which can then be further processed into adipic acid. osti.gov

Metabolic engineering of microorganisms like Escherichia coli has enabled the production of adipic acid from glucose through engineered metabolic pathways, such as the reverse β-oxidation pathway. wiley.comresearchgate.net While these biocatalytic routes show great promise for sustainability, challenges such as reaction times, scalability, and cost of enzymes or microbial systems need to be addressed for large-scale industrial application. tandfonline.com

Another biocatalytic approach involves the oxidation of 1,6-hexanediol, a potential bio-based chemical, to adipic acid using resting cells of Gluconobacter oxydans. nih.gov This method demonstrates a facile and efficient process for producing adipic acid from a renewable precursor. nih.gov

| Starting Material | Biocatalyst/Organism | Key Intermediate/Product | Significance | Reference |

|---|---|---|---|---|

| Glucose | Engineered Escherichia coli | Adipic acid | Utilizes a renewable feedstock through an engineered metabolic pathway. | wiley.comresearchgate.net |

| Glucose | Various (oxidation catalysts) | Glucaric acid | A key bio-based precursor for adipic acid synthesis. | osti.gov |

| 1,6-Hexanediol | Gluconobacter oxydans | Adipic acid | Demonstrates efficient oxidation of a bio-based diol. | nih.gov |

Solvent-Free and Atom-Economical Methodologies

Solvent-free synthesis represents a significant advancement in green chemistry, aiming to reduce waste and energy consumption. Research has shown that reactions such as the Dieckmann condensation of diethyl adipate can proceed efficiently in the absence of a solvent. cmu.edu

The development of atom-economical methods, where the majority of atoms from the reactants are incorporated into the final product, is another key goal. The direct synthesis of poly(adipate)esters from 1,3-butadiene, diols, and carbon monoxide using a palladium catalyst is a prime example of an atom-economical approach. researchgate.netnih.gov This method avoids the production of byproducts, making it a more efficient and environmentally friendly process. researchgate.net While this produces the ester, subsequent hydrolysis can yield the adipate salt, aligning with the principles of green chemistry.

Process Optimization and Scalability in Potassium Adipate Synthesis

The industrial-scale production of potassium adipate necessitates a focus on process optimization to ensure high yields, purity, and cost-effectiveness. Key areas of development include the use of statistical methodologies to refine reaction conditions and the implementation of advanced techniques for crystallization and purification.

Statistical Design of Experiments and Response Surface Methodology for Yield Optimization

Statistical methods like Design of Experiments (DoE) and Response Surface Methodology (RSM) are powerful tools for optimizing the synthesis of potassium adipate. mt.commdpi.com DoE allows for the simultaneous variation of multiple factors to efficiently screen the reaction space for optimal conditions. mt.com For the neutralization of adipic acid with potassium hydroxide, key parameters that can be optimized include temperature, the molar ratio of reactants, and reaction time.

RSM, a collection of statistical and mathematical techniques, is particularly useful for modeling and analyzing processes where a response of interest is influenced by several variables. koreascience.krnih.gov By designing a series of experiments, a response surface can be generated to identify the optimal operating conditions for maximizing the yield of potassium adipate. mdpi.commdpi.com For instance, a central composite design (CCD) can be employed to study the effects of variables such as the concentration of reactants and temperature on the final product yield. nih.gov

A hypothetical DoE study for the synthesis of potassium adipate could involve varying the following factors:

Temperature: Influences the reaction rate and solubility of reactants.

Molar Ratio (Adipic Acid:Potassium Hydroxide): A stoichiometric ratio of 1:2 is theoretically required for complete neutralization, but slight excesses of either reactant might be beneficial under certain conditions.

Reaction Time: The duration required to achieve maximum conversion.

The results of such a study would allow for the development of a predictive model that describes the relationship between these factors and the yield of potassium adipate, thereby enabling the identification of the most efficient and economical synthesis conditions.

Advanced Crystallization and Purification Techniques for High-Purity this compound

Obtaining high-purity potassium adipate is crucial, especially for its use in the food and pharmaceutical industries. Advanced crystallization techniques are employed to achieve the desired purity and crystal morphology. numberanalytics.com

Crystallization Techniques:

Melt Crystallization: This technique involves cooling a crude liquid melt to form pure crystals. gea.com It is particularly effective for separating isomers and heat-sensitive products, offering high purity in a single step with low energy consumption. gea.com

Seeding: The introduction of seed crystals into a supersaturated solution can control the crystallization process, leading to more uniform crystal growth and higher purity. numberanalytics.com This can be done through dry seeding or slurry seeding. numberanalytics.com

Temperature Cycling: By carefully controlling the temperature profile, including cooling to induce nucleation and heating to promote crystal growth, the purity of the resulting crystals can be significantly improved. numberanalytics.com

Purification Methods:

Following crystallization, the potassium adipate crystals are typically separated from the mother liquor and washed to remove impurities. Common purification steps include:

Washing: Ethanol is often used to wash the crystallized product, effectively removing residual reactants and byproducts.

Drying: The purified crystals are then dried under reduced pressure to remove any remaining solvent.

The table below outlines a comparative analysis of different crystallization techniques that could be applied to potassium adipate purification.

| Crystallization Technique | Principle | Advantages | Potential Application for Potassium Adipate |

| Melt Crystallization | Cooling a crude melt to form pure crystals. gea.com | High purity in one step, low energy consumption. gea.com | Suitable for large-scale industrial production where high purity is paramount. |

| Seeding | Introducing seed crystals to control nucleation and growth. numberanalytics.com | Uniform crystal size, improved purity. numberanalytics.com | Can be used to produce potassium adipate with specific crystal characteristics for specialized applications. |

| Temperature Cycling | Controlled heating and cooling to manage nucleation and growth. numberanalytics.com | Enhanced crystal purity and yield. numberanalytics.com | Applicable for optimizing batch crystallization processes to achieve high-purity potassium adipate. |

Reaction Mechanisms and Kinetic Studies in Adipate Formation

The formation of potassium adipate from adipic acid is fundamentally an acid-base neutralization reaction. Adipic acid, a dicarboxylic acid, reacts with a base like potassium hydroxide to form a salt and water. scribd.comwikipedia.org The pKa values for the successive deprotonations of adipic acid are approximately 4.41 and 5.41. wikipedia.org

While the direct neutralization to form potassium adipate is relatively straightforward, kinetic studies of related adipate formation reactions, such as esterification, provide valuable insights into the factors influencing reaction rates.

Kinetic studies on the esterification of adipic acid have shown that the reaction rate is influenced by temperature, catalyst loading, and the ratio of reactants. sphinxsai.com For instance, in the esterification of adipic acid with methanol, increasing the temperature and catalyst loading leads to a higher reaction rate and conversion of adipic acid. sphinxsai.com Although this is an esterification reaction, the principles of reaction kinetics, such as the effect of reactant concentration and temperature on the reaction rate, are also applicable to the neutralization reaction for potassium adipate synthesis.

The reaction mechanism for the neutralization of adipic acid by potassium hydroxide involves the stepwise donation of protons from the two carboxylic acid groups to the hydroxide ions. The first deprotonation occurs more readily than the second due to the electrostatic repulsion from the initially formed carboxylate anion.

Understanding the kinetics of the adipate formation is essential for designing and scaling up industrial reactors. This knowledge helps in determining the optimal residence time, temperature, and mixing conditions to achieve the desired conversion and product quality.

Theoretical and Computational Chemistry of Adipic Acid, Potassium Salt

Molecular Structure and Spectroscopic Property Prediction

Computational methods are instrumental in elucidating the fundamental molecular properties of potassium adipate (B1204190).

Computational models can predict bond lengths, bond angles, and dihedral angles. For instance, in the adipate anion, the C-C bond lengths within the aliphatic chain are expected to be typical for single bonds, while the C-O bonds in the carboxylate groups will have a character intermediate between a single and a double bond due to resonance delocalization of the negative charge. The potassium ions would be coordinated to the oxygen atoms of the carboxylate groups.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be calculated. The energy difference between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and electronic transition energies.

Theoretical calculations can predict the vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra of potassium adipate. scispace.comyoutube.com

Vibrational Spectra: By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. For potassium adipate, the predicted infrared (IR) spectrum would show characteristic peaks for the C-H stretching and bending vibrations of the methylene (B1212753) groups in the aliphatic chain. Strong absorptions corresponding to the symmetric and asymmetric stretching of the carboxylate (COO⁻) groups would also be prominent. These calculated spectra can be compared with experimental data, such as those obtained from FTIR spectroscopy using a KBr wafer technique, to validate the computational model and aid in the interpretation of experimental results. nih.gov

Nuclear Magnetic Resonance (NMR) Spectra: NMR chemical shifts can be predicted by calculating the magnetic shielding tensors of the nuclei (e.g., ¹H, ¹³C, ³⁹K). The ¹H NMR spectrum would be expected to show signals for the different methylene protons in the adipate chain. nih.gov Due to the symmetry of the adipate anion, the protons on carbons 2 and 5, and on carbons 3 and 4, would be chemically equivalent, leading to a simplified spectrum. The chemical shifts would be influenced by the electronegativity of the neighboring carboxylate groups. youtube.com ³⁹K NMR spectroscopy, particularly at high magnetic fields, can provide information about the local environment of the potassium ions, including the coordination and the symmetry of the electric field gradient at the nucleus. nih.gov While quadrupolar effects often dominate the ³⁹K spectra, chemical shift anisotropy can also be observed, providing further details on the electronic structure. nih.gov

Intermolecular Interactions and Condensed Phase Behavior

The behavior of potassium adipate in solutions and in the solid state is governed by intermolecular interactions, which can be effectively studied using computational simulations.

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the condensed phase. nih.govmdpi.com In these simulations, the classical equations of motion are solved for a system of atoms and molecules over time, providing a detailed picture of their dynamic behavior.

For potassium adipate in an aqueous solution, MD simulations can reveal the hydration structure around the adipate anion and the potassium cations. acs.orgacs.orgcuni.cz Water molecules will form hydrogen bonds with the oxygen atoms of the carboxylate groups. The simulations can provide information on the number of water molecules in the first and second hydration shells, the orientation of these water molecules, and the dynamics of their exchange with the bulk solvent. The potassium ions will also be surrounded by a shell of water molecules. nih.gov The distribution of ions and their interactions with water molecules are crucial for understanding the solubility and thermodynamic properties of the salt solution.

The stability of the crystalline form of potassium adipate is determined by its lattice energy, which is the energy released when the constituent ions in the gas phase come together to form the solid crystal. libretexts.orglumenlearning.comlibretexts.org

Conformational Analysis and Potential Energy Surfaces

The adipate anion is a flexible molecule due to the presence of single bonds in its aliphatic chain. Conformational analysis involves studying the different spatial arrangements (conformers) of the molecule and their relative energies. libretexts.org

By systematically changing the dihedral angles of the C-C bonds in the adipate chain and calculating the corresponding energy, a potential energy surface (PES) can be constructed. researchgate.netrsc.org This surface maps the energy of the molecule as a function of its geometry, revealing the low-energy conformers (local minima) and the energy barriers for interconversion between them (saddle points). libretexts.orgrsc.org

For the adipate anion, various conformers, from fully extended (all-trans) to more folded structures, are possible. Quantum chemical calculations can determine the relative stability of these conformers. The interactions between the two terminal carboxylate groups can play a significant role in determining the preferred conformation. In the gas phase, an extended conformation is often the most stable. In solution, the interactions with solvent molecules will influence the conformational equilibrium. Understanding the conformational landscape is important as it can affect the molecule's physical properties and its interactions with other molecules.

In Silico Screening for Novel Adipate Derivatives

The computational exploration of chemical space offers a powerful avenue for the discovery of novel molecules with tailored properties. In the context of adipic acid and its salts, such as potassium adipate, in silico screening methodologies enable the high-throughput evaluation of virtual libraries of derivatives for a wide range of applications, from polymer science to pharmaceuticals. This approach allows for the rational design of new compounds with enhanced characteristics before their physical synthesis, thereby saving time and resources.

The process of in silico screening for novel adipate derivatives typically begins with the generation of a virtual library. This library can be constructed by systematically modifying the adipic acid backbone with various functional groups. For instance, substitutions can be made at the alpha- or beta-carbon positions, or the carboxylic acid groups can be derivatized to form esters, amides, or other functional moieties.

Once the virtual library is established, a variety of computational techniques can be employed to predict the properties of each derivative. These techniques can range from quantum mechanical calculations for high accuracy on smaller sets of molecules to more rapid molecular mechanics or machine learning-based approaches for large-scale screening. researchgate.net

A common application of in silico screening is in the field of materials science, particularly in the development of new polymers. For example, adipate derivatives can be screened for their potential as monomers in polymerization reactions. Computational models can predict properties such as the heat of polymerization, the glass transition temperature of the resulting polymer, and its mechanical properties.

Another significant area of application is in drug discovery and development, where dicarboxylic acids and their derivatives have been identified as valuable structural motifs. nih.govnih.gov For instance, in silico screening can be used to identify adipate derivatives with potential therapeutic activity. This often involves virtual screening against a specific biological target, such as an enzyme or receptor. nih.gov Molecular docking simulations can predict the binding affinity and mode of interaction of each derivative with the target protein, helping to prioritize candidates for further investigation. nih.gov

Furthermore, computational methods are instrumental in predicting the physicochemical properties of novel adipate derivatives, which are crucial for their potential application. Properties such as solubility, lipophilicity (logP), and pKa can be calculated using various models. These predictions are vital for applications ranging from the formulation of new materials to understanding the pharmacokinetic profile of a potential drug candidate.

The results of an in silico screening campaign are typically presented in data tables that rank the virtual compounds based on the predicted properties of interest. This allows researchers to select a manageable number of the most promising candidates for synthesis and experimental validation.

Below are illustrative data tables from a hypothetical in silico screening of novel adipate derivatives for two different applications: as a precursor for a new polymer and as a potential enzyme inhibitor.

Table 1: Hypothetical In Silico Screening of Adipate Derivatives for Polymer Applications

| Derivative | Predicted Heat of Polymerization (kJ/mol) | Predicted Glass Transition Temperature (°C) | Predicted Young's Modulus (GPa) |

| 2-methyladipate | -75.2 | 65.8 | 2.1 |

| 3-hydroxyadipate | -82.1 | 88.2 | 2.8 |

| 2,5-dimethyladipate | -71.5 | 72.4 | 2.3 |

| Adipamide | -95.6 | 120.5 | 3.5 |

Table 2: Hypothetical In Silico Screening of Adipate Derivatives for Enzyme Inhibition

| Derivative | Predicted Binding Affinity (kcal/mol) | Predicted Solubility (mg/L) | Predicted logP |

| 2-aminoadipate | -8.5 | 1500 | -1.2 |

| 3-phenyladipate | -9.2 | 250 | 2.5 |

| N-acetyladipamic acid | -7.8 | 800 | 0.5 |

| Diethyl adipate | -6.5 | 550 | 1.8 |

These tables demonstrate how computational screening can provide valuable insights into the potential of novel adipate derivatives, guiding further experimental research. The continuous development of computational methodologies and increasing computing power promise to further enhance the role of in silico screening in the design and discovery of new materials and molecules based on the adipate scaffold.

Analytical Method Development for Adipic Acid, Potassium Salt

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatographic methods are fundamental for assessing the purity of potassium adipate (B1204190) and quantifying its presence in various matrices. These techniques separate the adipate anion and the potassium cation from impurities based on their physicochemical properties.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of organic acids and their salts, including potassium adipate. scioninstruments.comsigmaaldrich.com Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. scioninstruments.comtandfonline.com

For the analysis of adipic acid and its salts, the mobile phase is typically an aqueous solution buffered to a specific pH to ensure the consistent ionization state of the analyte. tandfonline.comoiv.int A common approach involves using a mixture of an organic solvent like acetonitrile or methanol with a buffered aqueous solution, such as potassium dihydrogen phosphate. tandfonline.comoiv.int Detection is often achieved using an ultraviolet (UV) detector, as the carboxyl groups of the adipate molecule absorb UV light, typically at a wavelength around 210 nm. scioninstruments.comtandfonline.comoiv.int The retention time is used for qualitative identification, while the peak area provides quantitative data. tandfonline.com

Table 1: Example HPLC Method Parameters for Organic Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) | tandfonline.com |

| Mobile Phase | Methanol / 40 mmol∙L−1 potassium dihydrogen phosphate solution (pH = 2.4) (2:98 v/v) | tandfonline.com |

| Flow Rate | 0.8 mL∙min−1 | tandfonline.com |

| Detection | UV at 210 nm | tandfonline.com |

| Injection Volume | 20 µL | tandfonline.com |

This is a representative method for organic acids and can be adapted for potassium adipate.

Ion Chromatography (IC) is a powerful technique specifically designed for the separation and quantification of ionic species, making it ideal for analyzing Adipic acid, potassium salt. vajiramandravi.comcarleton.edu This method can simultaneously or separately determine the concentration of the potassium cation (K+) and the adipate anion (C₆H₈O₄²⁻). vajiramandravi.comcarleton.edumetrohm.com

The fundamental principle of IC involves the separation of ions based on their interaction with an ion-exchange resin in a column. vajiramandravi.comcarleton.edueag.com For anion analysis (adipate), an anion-exchange column is used, while a cation-exchange column is used for cation analysis (potassium). vajiramandravi.comresearchgate.net An aqueous solution containing a competing ion, known as the eluent (e.g., a sodium carbonate/bicarbonate solution for anions), is passed through the column to facilitate the separation. nih.govshimadzu.com

Detection is typically performed using a conductivity detector. nih.govnih.gov To enhance sensitivity, a suppressor system is often employed to reduce the background conductivity of the eluent, allowing for the highly sensitive detection of the analyte ions. nih.govshimadzu.comthermofisher.com IC is highly selective and can measure ion concentrations in the parts-per-billion (ppb) range. vajiramandravi.comcarleton.edu

Table 2: Ion Chromatography System for Cation and Anion Analysis

| Component | Description for Anion (Adipate) Analysis | Description for Cation (Potassium) Analysis |

|---|---|---|

| Analytical Column | Anion-exchange resin | Cation-exchange resin |

| Eluent | Aqueous solution of a salt like sodium carbonate/bicarbonate | Aqueous solution of an acid like methanesulfonic acid |

| Suppressor | Cation-exchange membrane to replace eluent cations (e.g., Na+) with H+ | Anion-exchange membrane to replace eluent anions with OH- |

| Detector | Conductivity Detector | Conductivity Detector |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical technique. However, this compound is a non-volatile compound due to its ionic nature and cannot be directly analyzed by GC. nih.gov Therefore, a derivatization step is required to convert the adipate salt into a volatile and thermally stable derivative. nih.govmdpi.com

A common derivatization method is silylation, which involves replacing the acidic protons of the carboxyl groups with a trimethylsilyl (TMS) group. mdpi.comnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.govresearchgate.net Another approach is esterification, where the carboxyl groups are converted into esters (e.g., methyl or butyl esters) using reagents like BF₃/alcohol. nih.govresearchgate.netresearchgate.net

Once derivatized, the sample is injected into the GC, where the volatile adipate derivative is separated from other components on a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that allows for definitive identification and quantification. researchgate.net

Table 3: Comparison of Derivatization Procedures for GC-MS Analysis of Dicarboxylic Acids

| Derivatization Method | Reagent Example | Advantages | Considerations | Reference |

|---|---|---|---|---|

| Silylation | BSTFA | Provides low detection limits and high reproducibility. | TMS derivatives can be sensitive to moisture. | nih.govresearchgate.net |

| Esterification | BF₃/Butanol | Resulting derivatives are less volatile and more resistant to evaporative losses than methyl esters. | May result in analyte losses during sample preparation for more volatile acids. | nih.govresearchgate.net |

Spectroscopic Characterization and Structural Elucidation

Fourier-Transform Infrared (FTIR) and Raman spectroscopies are vibrational spectroscopy techniques used to identify the functional groups within a molecule. For potassium adipate, the most significant feature in the FTIR spectrum is the absence of the broad O-H stretching band (typically around 3000 cm⁻¹) and the C=O stretching band of the carboxylic acid (around 1700 cm⁻¹) that are characteristic of adipic acid. researchgate.net

Instead, the spectrum of the potassium salt is dominated by strong absorption bands corresponding to the carboxylate anion (COO⁻). These include a strong, broad band for the asymmetric stretching vibration, typically found in the region of 1550-1610 cm⁻¹, and a weaker symmetric stretching band between 1400-1440 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) (-CH₂-) groups are observed in the 2850-2950 cm⁻¹ region. spectrabase.com Raman spectroscopy provides complementary information and is particularly useful for analyzing the symmetric vibrations of the molecule. nih.gov

Table 4: Key FTIR Vibrational Frequencies for Adipic Acid vs. Potassium Adipate

| Functional Group | Vibration Type | Adipic Acid (Approx. cm⁻¹) | Potassium Adipate (Approx. cm⁻¹) |

|---|---|---|---|

| -OH (Carboxylic Acid) | O-H Stretch | ~3000 (broad) | Absent |

| C=O (Carboxylic Acid) | C=O Stretch | ~1700 | Absent |

| -COO⁻ (Carboxylate) | Asymmetric Stretch | Absent | ~1550 - 1610 |

| -COO⁻ (Carboxylate) | Symmetric Stretch | Absent | ~1400 - 1440 |

| -CH₂- | C-H Stretch | ~2850 - 2950 | ~2850 - 2950 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule by providing information about the chemical environment of specific nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR). libretexts.org

For the adipate anion in potassium adipate, the ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. researchgate.net When dissolved in a solvent like deuterium oxide (D₂O), the spectrum would show two distinct signals corresponding to the two sets of chemically non-equivalent methylene (-CH₂-) protons. spectrabase.com

The protons on the carbons adjacent to the carboxylate groups (α-protons) would appear as one multiplet.

The protons on the central carbons (β-protons) would appear as another multiplet further upfield (at a lower chemical shift). chemicalbook.com

The ¹³C NMR spectrum would similarly show distinct signals for the different carbon atoms: one for the carboxylate carbon, and two for the two non-equivalent methylene carbons in the aliphatic chain. researchgate.net These spectra provide definitive confirmation of the carbon-hydrogen framework of the adipate structure. researchgate.net

Table 5: Predicted ¹H NMR Chemical Shifts for Adipate Anion

| Proton Type | Chemical Environment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| α-protons | -CH₂-COO⁻ | ~2.2 | Multiplet |

| β-protons | -CH₂-CH₂- | ~1.5 | Multiplet |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of a compound's molecular weight and the elucidation of its structure through fragmentation analysis.

For this compound (C₆H₈K₂O₄), mass spectrometry confirms its molecular identity. The molecular weight is calculated to be approximately 222.32 g/mol . atamanchemicals.comnih.govtiiips.comwikipedia.org High-resolution mass spectrometry provides a more precise measurement, identifying the monoisotopic mass as 221.96967170 Da. atamanchemicals.comnih.gov This level of accuracy is crucial for confirming the elemental composition.

The fragmentation of the adipate dianion within the mass spectrometer typically occurs under specific ionization conditions, such as electron impact (EI) or electrospray ionization (ESI). While specific experimental fragmentation data for potassium adipate is not detailed in the provided literature, general principles for dicarboxylic acids suggest predictable pathways. libretexts.orglibretexts.orgchemguide.co.uk The molecular ion is energetically unstable and can break apart into smaller, charged fragments and neutral radicals. libretexts.orgchemguide.co.uk Common fragmentation patterns for the adipate ion would involve cleavage of the C-C bonds in the alkyl chain or decarboxylation (loss of CO₂). The stability of the resulting fragment ions, such as acylium ions ([RCO]⁺), often dictates the most prominent peaks in the mass spectrum. libretexts.orgchemguide.co.uk

Interactive Data Table: Molecular Weight of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₈K₂O₄ | atamanchemicals.comnih.govtiiips.comwikipedia.org |

| Molecular Weight | 222.32 g/mol | atamanchemicals.comnih.govtiiips.comwikipedia.org |

| Exact Mass | 221.96967170 Da | atamanchemicals.comnih.gov |

| Monoisotopic Mass | 221.96967170 Da | atamanchemicals.comnih.gov |

X-ray Diffraction Analysis of Crystalline this compound

X-ray diffraction (XRD) is the primary method for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passed through the crystalline sample, detailed information about the arrangement of atoms can be obtained.

Single-Crystal X-ray Diffraction (SC-XRD) for Crystal Structure Determination

While SC-XRD is the standard for unambiguous structure determination, specific crystallographic data, including lattice parameters and the crystal system for this compound, are not available in the surveyed literature. Such an analysis would be essential to fully characterize the solid-state conformation of the adipate ion and the coordination environment of the potassium cations.

Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and analyze material purity. The sample is exposed to an X-ray beam, and the resulting diffraction pattern of intensity versus diffraction angle (2θ) serves as a unique fingerprint for a specific crystalline compound.

The PXRD pattern for the parent compound, adipic acid, is well-documented and can be used to confirm its crystalline phase. researchgate.net For this compound, a reference PXRD pattern would be used for routine identification and quality control to ensure phase purity. Furthermore, PXRD is the primary tool for studying polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs can exhibit distinct physical properties, and their identification is critical in material science and pharmaceutical development. A comprehensive study of potassium adipate would involve generating a PXRD pattern and indexing the observed peaks to determine the unit cell, though specific experimental patterns for this compound are not present in the available research.

Thermal Analytical Characterization Techniques

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. This technique is invaluable for determining the thermal stability, decomposition temperatures, and composition of a material.

A TGA analysis of this compound would reveal its thermal stability range. While a specific TGA thermogram for the potassium salt is not provided, studies on related alkali metal salts of dicarboxylic acids suggest a likely decomposition pathway. akjournals.com The analysis would likely show an initial mass loss corresponding to the evaporation of any adsorbed or hydrated water. At higher temperatures, the compound would undergo decomposition. For adipates, this thermal decomposition can lead to the formation of cyclic ketones. akjournals.com The final residual mass at the end of the analysis in a non-oxidizing atmosphere would correspond to potassium carbonate, while in the presence of air (oxygen), it would likely be potassium oxide. atamanchemicals.commubychem.com

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect and quantify the heat associated with physical transitions, such as melting, crystallization, and solid-solid phase transitions.

For this compound, a DSC analysis would identify the temperatures of any endothermic or exothermic events. The parent adipic acid shows a distinct endothermic peak corresponding to its melting point, which is in the range of 151-155°C. nih.govresearchgate.net The salt form is expected to have a significantly different thermal profile. Based on studies of other potassium carboxylates, potassium adipate may exhibit one or more solid-solid phase transitions before reaching its decomposition temperature. researchgate.net Unlike the parent acid, the ionic nature of the salt typically results in a much higher melting or decomposition point. A DSC thermogram would provide precise temperatures for these transitions and the associated enthalpy changes.

Development of Reference Materials and Standardized Analytical Protocols for this compound

The establishment of reliable analytical methods for the quantification of this compound, is fundamentally reliant on the availability of high-purity reference materials and well-defined, validated analytical protocols. These components are crucial for ensuring the accuracy, consistency, and comparability of analytical results across different laboratories and studies.

Development of Reference Materials

Currently, specific certified reference materials (CRMs) exclusively for this compound (also known as potassium adipate) are not widely documented in publicly available resources. The focus of commercially available CRMs has predominantly been on adipic acid itself. However, the principles for developing a reference material for potassium adipate would follow established international guidelines, such as those outlined by ISO 17034.

The development process for a potassium adipate reference material would involve several key stages:

Synthesis and Purification: Production of high-purity potassium adipate through a controlled chemical synthesis process, followed by purification steps like recrystallization to remove impurities.

Comprehensive Characterization: The purified material would undergo extensive characterization to confirm its identity and purity. This would involve a battery of analytical techniques.

Purity Assignment: The purity of the reference material would be quantitatively determined, often using a mass balance approach, which accounts for organic and inorganic impurities, water content, and residual solvents.

Stability and Homogeneity Studies: The stability of the reference material under specified storage conditions would be assessed over time to establish a shelf-life. Homogeneity studies would also be conducted to ensure that the entire batch of the material has a uniform composition.

While a dedicated CRM for potassium adipate is not readily found, laboratories can prepare in-house reference standards. The characterization and purity assessment of such standards are critical and would be documented with detailed analytical data. An example of the type of data that would be generated for the characterization of a potassium adipate reference material is presented in Table 1.

Table 1: Illustrative Characterization Data for a Potassium Adipate In-house Reference Standard

| Parameter | Method | Illustrative Result |

| Identity | Fourier-Transform Infrared Spectroscopy (FTIR) | Spectrum conforms to the known structure of potassium adipate. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts and integrations are consistent with the molecular structure. | |

| Assay (Purity) | Titrimetry (acid-base) | 99.8% (on an anhydrous basis) |

| Water Content | Karl Fischer Titration | 0.15% |

| Residual Solvents | Gas Chromatography-Headspace (GC-HS) | < 0.05% |

| Inorganic Impurities | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | < 0.1% |

Standardized Analytical Protocols

The development of a standardized analytical protocol for the quantification of potassium adipate would necessitate a thorough validation process to ensure the method is fit for its intended purpose. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of organic acids and their salts in various matrices, including food products.

A typical HPLC method for potassium adipate would involve:

Chromatographic System: An HPLC system equipped with a suitable detector, such as a UV-Vis or a refractive index detector.

Stationary Phase: A C18 reversed-phase column is often suitable for the separation of polar analytes like adipic acid and its salts.

Mobile Phase: An aqueous mobile phase, often buffered to a specific pH and mixed with an organic modifier like acetonitrile or methanol, would be used to achieve optimal separation.

Sample Preparation: A critical step that involves dissolving the sample in a suitable solvent and filtering it to remove any particulate matter before injection into the HPLC system.

The validation of such a method would be performed according to international guidelines, such as those from the International Council for Harmonisation (ICH), and would assess parameters like specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). An example of the validation parameters and typical acceptance criteria for an HPLC method for potassium adipate is shown in Table 2.

Table 2: Example Validation Parameters and Acceptance Criteria for an HPLC Assay of Potassium Adipate

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for potassium adipate should be well-resolved from other components, and its identity confirmed (e.g., by retention time and spectral data). |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |

| Range | Typically 80% to 120% of the target concentration. |

| Accuracy | Recovery of 98.0% to 102.0% for spiked samples. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for multiple injections of the same sample. |

| Precision (Intermediate) | RSD ≤ 3.0% when the analysis is performed by different analysts on different days. |

| Limit of Detection (LOD) | Signal-to-noise ratio of ≥ 3. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of ≥ 10, with acceptable precision and accuracy. |

While a universally standardized protocol for this compound, is not explicitly detailed in major pharmacopeias or food chemical codices, the principles of analytical method development and validation provide a clear framework for establishing reliable and reproducible methods for its analysis. The use of well-characterized reference materials, whether certified or in-house, is a prerequisite for achieving accurate and meaningful results.

Materials Science and Engineering Applications of Adipic Acid, Potassium Salt

Polymeric Materials and Adipate-Derived Polymers

The most significant industrial application of adipic acid is in the production of polymers. wikipedia.orgacs.orgmagpolkimya.com The six-carbon aliphatic chain of adipate (B1204190) moieties imparts specific properties to the resulting materials, particularly in terms of flexibility and performance.

Integration in Polyester (B1180765) and Polyurethane Systems

Adipic acid is a key monomer in the synthesis of polyester polyols, which are precursors for a wide range of polymers, most notably polyurethanes. acs.org These polyester polyols are typically formed through a condensation reaction between adipic acid and various diols, such as ethylene (B1197577) glycol, diethylene glycol, or 1,4-butanediol. sabtechmachine.comresearchgate.net The resulting adipate-based polyesters are then reacted with isocyanates to form polyurethanes. googleapis.com

The integration of adipate into the polymer backbone is crucial for defining the properties of the soft segment in thermoplastic polyurethanes (TPUs). researchgate.net This soft segment, derived from the polyester polyol, contrasts with the hard segments formed from the isocyanate and a chain extender. The interplay between these segments governs the final characteristics of the polyurethane material. researchgate.net Ethylene and diethylene glycol adipates are representative examples of polyester polyols widely used in the production of polyurethane foams. google.com

Role in Modulating Polymer Flexibility and Mechanical Performance

The aliphatic and flexible nature of the adipate unit plays a significant role in modulating the mechanical properties of polymers. In polyurethanes, the adipate-based soft segments introduce flexibility and elastomeric properties. Polyurethanes derived from standard glycol adipate polyols are known for their excellent abrasion resistance, as well as high tensile and tear strength when compared to polyether-based polyurethanes. tri-iso.com

Research has shown that the mechanical properties of adipate-based polyurethanes can be tailored by altering the composition of the polyester polyol. For instance, copolyurethane elastomers prepared by cross-linking glycidyl azide polymer (GAP) with polyethylene adipate (PEA) demonstrated a significant increase in tensile strength (up to 6.97 MPa) and elongation (up to 792%) with increasing PEA content. researchgate.net In general, polyester-based urethane elastomers tend to exhibit higher hardness values compared to their polyether counterparts. dtic.mil For example, elastomers based on polybutylene adipate have shown high hardness and modulus. dtic.mil The choice of diol in the polyester polyol also influences the final properties; for instance, polyurethane synthesized with a polyester polyol from 2,4-diethyl-1,5-pentanediol and adipic acid was found to be highly flexible with low hardness. researchgate.net

| Polyol System | Tensile Strength (MPa) | Elongation at Break (%) | Hardness | Reference |

|---|---|---|---|---|

| Polyethylene Adipate (PEA) / Glycidyl Azide Polymer (GAP) | 6.97 | 792 | - | researchgate.net |

| Polybutylene Adipate | - | - | 88 BS° | dtic.mil |

| Polydiethylene Adipate | - | 165 | - | dtic.mil |

| Polyethylene Adipate | - | ~350 | - | dtic.mil |

Application in Foam Technology and Elastomers

Adipate-based polyester polyols are extensively used in the manufacturing of flexible polyurethane foams and elastomers. magpolkimya.com These materials find applications in a variety of products, including insulation, shoe soles, and furniture fillings. magpolkimya.com The adipate-based polyester polyols used for flexible foams are often synthesized from the condensation of adipic acid with diethylene glycol or a mixture of glycols. sabtechmachine.com The resulting foams are characterized by high elongation and tensile strength. sabtechmachine.com

The properties of the polyurethane foam can be adjusted by controlling the branching and functionality of the polyester polyol. sabtechmachine.com For example, increasing the functionality of the polyol leads to faster curing of the foam but may reduce its flexibility. sabtechmachine.com In the realm of elastomers, adipate-based polyurethanes are valued for their durability and resistance to oils and fuels. tri-iso.com

Advanced Functional Materials

Beyond traditional polymers, the adipate ligand, derived from adipic acid or its salts, is instrumental in the development of advanced functional materials such as metal-organic frameworks and smart hydrogels.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Adipate Ligands

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The adipate anion, with its two carboxylate groups, serves as a flexible ditopic ligand in the synthesis of MOFs and coordination polymers. researchgate.net The conformational freedom of the aliphatic backbone of the adipate ligand can lead to the formation of unique and dynamic framework structures. mdpi.com

| Compound | Metal Ion | Structural Features | Reference |

|---|---|---|---|

| [Al(OH)(adp)] | Aluminum (Al³⁺) | Belongs to the MIL-53 family; exhibits structural dynamics. | mdpi.com |

| {[Mn₂(adipate)₂(DMA)]} | Manganese (Mn²⁺) | Novel MOF structure. | researchgate.net |

| {[Co₂(adipate)₂(DMF)]·1DMF·1.5H₂O} | Cobalt (Co²⁺) | Three-dimensional MOF with Co-O chains and bridging adipate ligands. | researchgate.net |

| [Pb(L)(adip)₀.₅] | Lead (Pb²⁺) | Forms a 1D chain that extends to a 2D supramolecular layer. | researchgate.net |

Design of Smart Hydrogels and Responsive Materials

Smart hydrogels are three-dimensional polymer networks that can respond to external stimuli such as pH, temperature, or the presence of specific molecules. semanticscholar.orgchobotix.cz Adipic acid and its derivatives can be used as crosslinking agents in the synthesis of these intelligent materials. The dicarboxylic nature of adipic acid allows it to form ester or amide linkages with other polymers, creating a crosslinked hydrogel network.

For instance, adipic acid has been used to chemically crosslink chitosan to form hydrogels. researchgate.netasianonlinejournals.com In these systems, the adipic acid enhances the crystallinity of the chitosan. researchgate.netasianonlinejournals.com Adipic acid dihydrazide (ADH), a derivative of adipic acid, is also a common crosslinker. It can react with aldehyde-functionalized polymers, such as oxidized hyaluronic acid, to form acylhydrazone bonds, resulting in the formation of a hydrogel under physiological conditions. mdpi.com A self-healing hydrogel for addressing diabetic foot ulcers has been developed using N-carboxyethyl chitosan, adipic acid dihydrazide, and hyaluronic acid-aldehyde. nih.gov Furthermore, hydrogels have been prepared by crosslinking poly(sorbitol adipate)-graft-poly(ethylene glycol) mono methyl ether, demonstrating the versatility of adipate-based polyesters in forming these responsive networks. nih.govresearchgate.net The properties of these hydrogels, such as their swelling behavior, can be tuned by adjusting the crosslinking density and the nature of the constituent polymers. nih.govnih.gov

Development of Composite Materials and Nanocomposites

While specific research focusing exclusively on adipic acid, potassium salt (potassium adipate) as a primary component in composite materials and nanocomposites is limited, its potential applications can be inferred from the known functionalities of related compounds, such as adipate esters and other metallic salts of dicarboxylic acids. Potassium adipate's utility in this field is primarily anticipated in its role as a polymer additive, where it can modify the physical and chemical properties of the composite matrix.

One of the key potential applications of potassium adipate is as a plasticizer . Adipate esters are well-known for enhancing the flexibility of polymers, particularly at low temperatures mdpi.comexxonmobilchemical.com. This property is attributed to their linear molecular structure, which can increase the free volume within the polymer matrix, thereby lowering the glass transition temperature nih.govmdpi.com. Although potassium adipate is a salt and not an ester, its introduction into a polymer matrix could disrupt polymer chain packing, leading to increased flexibility. In composite materials, such an effect would be beneficial for applications requiring durability and resilience in cold environments.

Another significant role for potassium adipate in polymer composites is as a nucleating agent . Metal salts of dicarboxylic acids have been shown to act as effective nucleating agents in semi-crystalline polymers like polypropylene researchgate.net. By providing sites for crystal growth to begin, nucleating agents can increase the rate and extent of crystallization. This leads to a more uniform and finer crystalline structure, which can enhance the mechanical and thermal properties of the polymer, such as stiffness, strength, and heat distortion temperature researchgate.netlohtragon.com. The potassium salt of adipic acid could theoretically perform a similar function, improving the performance of polymer composites.

Furthermore, the introduction of potassium ions via potassium adipate could have specific effects on the properties of nanocomposites. For instance, in studies involving poly(butylene adipate-co-terephthalate) (PBAT) composites, the incorporation of zeolite doped with potassium ions was found to increase the degree of crystallinity of the polymer unep.orgresearchgate.net. This suggests that the presence of potassium ions can influence the morphology of the polymer matrix at the nanoscale, which in turn affects the bulk properties of the material.

The table below summarizes the potential effects of using adipic acid derivatives, such as its potassium salt, as additives in composite materials, based on findings from related adipate compounds and metallic salts.

| Property Affected | Potential Effect of Potassium Adipate | Rationale |

| Flexibility (especially at low temperatures) | Increase | Disruption of polymer chain packing, similar to adipate plasticizers mdpi.comexxonmobilchemical.comnih.gov. |

| Stiffness and Hardness | Increase | Action as a nucleating agent, leading to higher crystallinity researchgate.netlohtragon.com. |

| Tensile Strength | Potential Increase | Enhanced crystallinity and more uniform microstructure due to nucleation researchgate.net. |

| Thermal Stability | Potential Increase | A more stable crystalline structure can improve heat resistance researchgate.net. |

| Optical Clarity | Potential Increase | Formation of smaller, more uniform crystals can reduce light scattering lohtragon.com. |

Chemical Engineering Design and Process Intensification

The industrial production of this compound is a multi-step process that begins with the synthesis of adipic acid, followed by its conversion to the potassium salt. The design and optimization of these processes are crucial for ensuring high efficiency, product purity, and sustainability.

Reactor Design and Optimization for Industrial-Scale Production

The production of potassium adipate itself is a straightforward acid-base neutralization reaction between adipic acid and a potassium source, typically potassium hydroxide (B78521).

Reaction: HOOC(CH₂)₄COOH + 2KOH → K₂C₆H₈O₄ + 2H₂O

For this exothermic reaction, a continuous stirred-tank reactor (CSTR) is a common choice for industrial-scale production. Key design considerations for optimizing this process include:

Heat Exchange: An efficient heat removal system, such as a cooling jacket or internal cooling coils, is essential to control the reaction temperature and prevent localized overheating, which could lead to side reactions or product degradation.

Mixing: Vigorous agitation is necessary to ensure uniform mixing of the reactants and to facilitate heat transfer. The design of the impeller and baffles is critical for achieving optimal mixing.

pH Control: A reliable pH monitoring and control system is required to ensure complete neutralization and to avoid the presence of unreacted adipic acid or excess potassium hydroxide in the final product.

Materials of Construction: Stainless steel is a suitable material for the reactor due to the corrosive nature of the reactants and the need to maintain product purity.

Optimization of the reactor would focus on maximizing throughput while maintaining high product quality. This involves optimizing the feed rates of the reactants, the reaction temperature, and the residence time in the reactor.

Downstream Processing and Separation Technologies

Following the neutralization reaction, the aqueous solution of potassium adipate must be processed to obtain a pure, solid product. The primary downstream processing steps are crystallization and drying.

Crystallization: Evaporative crystallization is a widely used industrial technique for recovering salts from aqueous solutions andritz.com. The process involves evaporating water from the potassium adipate solution to increase its concentration to the point of supersaturation, at which point crystals begin to form. Key parameters to control during crystallization include:

Rate of Evaporation: A controlled evaporation rate helps in the formation of crystals with a desired size and shape.

Temperature: The solubility of potassium adipate is temperature-dependent, so precise temperature control is necessary for consistent crystal growth.

Agitation: Gentle agitation keeps the forming crystals suspended, preventing them from agglomerating at the bottom of the crystallizer.

Separation and Drying: Once a sufficient quantity of crystals has formed, the slurry is transferred to a centrifuge or filter to separate the solid potassium adipate from the mother liquor. The resulting wet cake is then washed with a small amount of cold water to remove any remaining impurities.

The final step is drying the purified potassium adipate crystals. A fluidized bed dryer or a rotary dryer can be used for this purpose. The drying temperature must be carefully controlled to remove the water without causing thermal degradation of the product. The final product is a white crystalline powder wikipedia.org.

Lifecycle Assessment and Sustainable Production Chains

The production of adipic acid has traditionally been a significant source of greenhouse gas emissions, particularly nitrous oxide (N₂O), a byproduct of the nitric acid oxidation of cyclohexane. However, recent advancements have focused on developing more sustainable, bio-based production routes for adipic acid, for example, from lignin, which can significantly reduce the carbon footprint .

The production of potassium hydroxide is an energy-intensive process, typically involving the electrolysis of potassium chloride. The environmental impact is therefore closely tied to the source of electricity used.

The sustainability of the potassium source (potash) is another important consideration. While global reserves of potash are abundant, its mining can have environmental impacts, including the generation of large volumes of salt tailings and the emission of greenhouse gases unep.orgmdpi.com. Sustainable potassium management practices, including the recycling of potassium from waste streams, are being explored to mitigate these impacts easymining.com.

The table below provides a qualitative overview of the lifecycle stages and associated sustainability considerations for this compound.

| Lifecycle Stage | Key Inputs | Key Outputs | Sustainability Considerations |

| Adipic Acid Production (Conventional) | Cyclohexane, Nitric Acid, Energy | Adipic Acid, Nitrous Oxide (N₂O), NOx | High greenhouse gas emissions; reliance on fossil fuels. |

| Adipic Acid Production (Bio-based) | Biomass (e.g., lignin), Catalysts, Energy | Bio-adipic Acid, Byproducts | Potential for significant reduction in greenhouse gas emissions; utilization of renewable feedstocks . |

| Potassium Hydroxide Production | Potassium Chloride (Potash), Water, Electricity | Potassium Hydroxide, Chlorine, Hydrogen | High energy consumption; environmental impacts of potash mining unep.orgmdpi.com. |

| Potassium Adipate Synthesis | Adipic Acid, Potassium Hydroxide | Potassium Adipate, Water | Relatively low impact neutralization reaction; energy required for heating and mixing. |

| Downstream Processing | Energy (for evaporation and drying) | Purified Potassium Adipate | Energy consumption is the primary environmental consideration. |

| End-of-Life | - | - | Adipate-based compounds are known to be biodegradable, which is a positive attribute for environmental disposal nih.govmdpi.com. |

Environmental Chemistry and Fate of Adipic Acid, Potassium Salt

Environmental Distribution and Transport Mechanisms

The distribution and transport of adipic acid, potassium salt in the environment are influenced by the distinct behaviors of its constituent ions: the potassium cation (K⁺) and the adipate (B1204190) anion. Upon dissolution in water, these ions will exhibit different mobilities depending on the characteristics of the surrounding soil and aquatic systems.

Potassium (K⁺) is an essential plant nutrient and its behavior in soil is well-documented. It can exist in soil in several forms: dissolved in the soil solution, held on the exchange sites of clay and organic matter, or fixed within the layers of certain clay minerals. intelseed.capioneer.com The mobility of the potassium ion is generally low in soils with high clay and organic matter content due to strong adsorption to negatively charged particles. pioneer.com However, in sandy soils with low cation exchange capacity, potassium is more prone to leaching. wisc.edu

Abiotic and Biotic Degradation Pathways in Natural Systems

The persistence of this compound in the environment is determined by its susceptibility to degradation through both non-biological (abiotic) and biological (biotic) processes.

Hydrolysis, the cleavage of chemical bonds by the addition of water, is not considered a significant degradation pathway for adipic acid and its salts. The carbon-carbon and carbon-hydrogen bonds in the aliphatic chain of adipate are stable under typical environmental pH and temperature conditions.

Photodegradation, or the breakdown of molecules by light, can play a role in the transformation of adipic acid in the environment, particularly in the atmosphere and sunlit surface waters. Studies on the ozonolysis of aqueous solutions of dicarboxylic acids, including adipic acid, have been conducted to understand their atmospheric transformation. The apparent rate constant for the reaction of adipic acid with ozone in an aqueous solution at 298 K has been measured. nih.gov While direct photolysis of adipic acid is not expected to be a major degradation pathway, indirect photodegradation initiated by photochemically generated reactive species like hydroxyl radicals (•OH) can contribute to its transformation. researchgate.net

| Dicarboxylic Acid | Apparent Rate Constant (L mol⁻¹ s⁻¹) |

|---|---|

| Oxalic Acid | (2.7 ± 0.1) x 10⁻² |

| Malonic Acid | 5.5 ± 0.1 |

| Succinic Acid | (6.7 ± 0.4) x 10⁻⁴ |

| Glutaric Acid | (1.3 ± 0.2) x 10⁻³ |

| Adipic Acid | (1.7 ± 0.1) x 10⁻³ |

| Pimelic Acid | (4.4 ± 0.1) x 10⁻³ |

Microbial degradation is a primary pathway for the removal of adipic acid and its salts from soil and water. A wide range of microorganisms have been shown to utilize dicarboxylic acids as a source of carbon and energy. Studies on the biodegradation of adipic acid esters in activated sludge have demonstrated rapid and essentially complete degradation, suggesting that adipates would not persist in environments with similar mixed microbial populations. nih.govnih.gov The initial step in the biodegradation of the adipate anion likely involves its transport into the microbial cell, followed by activation to adipyl-CoA. This is then followed by β-oxidation, a common metabolic pathway for the breakdown of fatty acids, which shortens the carbon chain. mdpi.com

In soil environments, the rate of biodegradation of dicarboxylic acids can be influenced by factors such as soil type, pH, temperature, and the presence of other organic matter. mdpi.com The adsorption of dicarboxylic acids to soil minerals can affect their bioavailability to microorganisms. wur.nl While specific studies on the biodegradation of potassium adipate in various soil types are limited, the known metabolic pathways for adipic acid suggest that it would be readily degraded by a diverse range of soil bacteria and fungi.

Advanced Oxidation Processes (AOPs) for Adipate Removal in Wastewater Treatment

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater through the generation of highly reactive hydroxyl radicals (•OH). acs.org These processes, which include ozonation, Fenton, and photo-Fenton reactions, are capable of mineralizing a wide range of organic compounds to carbon dioxide and water.

Ozonation has been studied for the degradation of dicarboxylic acids in aqueous solutions. The rate of reaction is pH-dependent, with the dissociated form of the acid being more reactive with ozone. nih.gov Kinetic studies on the ozonation of terephthalic acid, an aromatic dicarboxylic acid, have shown that the reaction with hydroxyl radicals is significantly faster than with molecular ozone. nih.gov This suggests that AOPs that generate a high concentration of •OH would be effective in degrading adipates.

The Fenton process, which involves the reaction of hydrogen peroxide with ferrous ions to produce hydroxyl radicals, is another promising AOP for the treatment of wastewater containing adipic acid. While research on the direct application of the Fenton process for adipate removal is not extensive, it has been shown to be effective in degrading other carboxylic acids. abpsoil.com The efficiency of the Fenton process can be influenced by factors such as pH, the concentration of hydrogen peroxide and iron, and the presence of other organic and inorganic constituents in the wastewater. nih.gov

| Reactant | Rate Constant (L mol⁻¹ s⁻¹) |

|---|---|

| Ozone (O₃) | 0.047 ± 0.010 |

| Hydroxyl Radical (•OH) | 2.28 x 10⁹ |

Sorption and Leaching Behavior in Soil and Sediment Matrices

The movement of this compound through soil and its potential to reach groundwater is largely controlled by sorption and leaching processes. Sorption refers to the binding of the compound to soil particles, while leaching is its downward movement with water.

The sorption of the potassium cation is well understood, with it being readily adsorbed to negatively charged sites on clay minerals and organic matter. intelseed.capioneer.com This generally limits its leaching potential, except in sandy soils. wisc.edu

The sorption of the adipate anion is more complex and is influenced by soil pH, mineralogy, and organic matter content. A study on the adsorption of dicarboxylic acids, including adipic acid, on kaolinite (B1170537) and montmorillonite (B579905) clay minerals showed that sorption was highly pH-dependent, with the highest adsorption occurring at acidic pH (pH 4). nih.gov The sorption capacity was also found to increase with the length of the aliphatic chain of the dicarboxylic acid. nih.gov The interaction between the carboxyl groups of the adipate and the mineral surfaces can occur through outer-sphere or inner-sphere complexation. nih.govresearchgate.net

The leaching of organic acids in soil can be influenced by their ability to form soluble complexes with metals, which can enhance the mobility of both the acid and the metal. nih.gov Given that adipate can interact with soil minerals, its leaching potential will be dependent on the strength of these interactions. In soils with a high content of iron and aluminum oxides, sorption of adipate may be more significant, reducing its mobility. Conversely, in soils with low sorption capacity, the adipate anion, along with the potassium cation, may be more prone to leaching. The decay of organic matter in soil can also produce organic acids, which can compete with adipate for sorption sites and potentially increase its leaching. okstate.edu

| Dicarboxylic Acid | Relative Sorption Amount |

|---|---|

| Succinic Acid | Lowest |

| Glutaric Acid | ↑ |

| Adipic Acid | ↑ |

| Azelaic Acid | Highest |

Future Research Directions and Interdisciplinary Prospects for Adipic Acid, Potassium Salt

Leveraging Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds, including potassium adipate (B1204190). These computational tools can analyze vast datasets to predict properties, optimize reaction conditions, and accelerate the discovery of new applications.

Future research in this area will likely focus on: